3-(4-Ethylcyclohexyloxy)phenol
Description
3-(4-Ethylcyclohexyloxy)phenol is a phenolic compound characterized by a cyclohexyloxy substituent at the 3-position of the benzene ring, with a 4-ethyl group on the cyclohexane moiety.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-(4-ethylcyclohexyl)oxyphenol |
InChI |
InChI=1S/C14H20O2/c1-2-11-6-8-13(9-7-11)16-14-5-3-4-12(15)10-14/h3-5,10-11,13,15H,2,6-9H2,1H3 |
InChI Key |
FCGIHVLBVLMUQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)OC2=CC=CC(=C2)O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
3-(4-Ethylcyclohexyloxy)phenol serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. The compound can undergo:
- Oxidation : Producing quinones and other oxidized derivatives.
- Reduction : Leading to alcohols and other reduced forms.
- Substitution Reactions : Resulting in various substituted phenolic compounds depending on the reagents used.
These characteristics make it a versatile building block in the synthesis of pharmaceuticals and agrochemicals.
Biological Applications
Research has indicated several biological activities associated with this compound, particularly related to its potential therapeutic effects:
- Antimicrobial Properties : Studies have shown that phenolic compounds exhibit significant antimicrobial activity. For instance, derivatives of phenolic compounds have been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics .
- Antioxidant Activity : The ability of this compound to scavenge free radicals suggests its potential as an antioxidant agent. This property is particularly valuable in the formulation of dietary supplements and functional foods aimed at reducing oxidative stress .
- Acetylcholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. This suggests a potential application in developing treatments for cognitive decline .
Material Science Applications
In materials science, this compound can be utilized in the production of polymers and resins:
- Epoxy Resins : The compound can be modified to create epoxy resins, which are widely used due to their excellent mechanical properties and chemical resistance. These resins find applications in coatings, adhesives, and composite materials .
- Thermal Stability : The incorporation of phenolic compounds into polymer matrices has been shown to enhance thermal stability and mechanical properties, making them suitable for high-performance applications.
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of phenolic compounds found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, indicating its potential as a natural antimicrobial agent.
Case Study 2: Neuroprotective Effects
Research on related phenolic compounds demonstrated their ability to inhibit acetylcholinesterase effectively. In vitro assays showed that modifications similar to those found in this compound could lead to promising candidates for neuroprotective drugs targeting cognitive disorders.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The phenolic ring undergoes electrophilic substitution at the ortho and para positions relative to the ether group due to resonance activation.
Nitration
Mechanistic Insight :
-
The ether group activates the ring, favoring nitration at ortho/para positions . Steric hindrance from the 4-ethylcyclohexyl group reduces para substitution in monosubstitution reactions .
Halogenation
| Reagent/Conditions | Product(s) | Yield/Selectivity | Reference |
|---|---|---|---|
| Br₂ in CHCl₃ (low polarity) | 4-Bromo-3-(4-ethylcyclohexyloxy)phenol | ~65% yield | |
| Br₂ in H₂O | 2,4,6-Tribromo-3-(4-ethylcyclohexyloxy)phenol | >90% yield |
Key Observation :
-
Aqueous bromination proceeds rapidly due to the high electron density of the activated ring, yielding trisubstituted products .
Ether Cleavage Reactions
The 4-ethylcyclohexyl ether group can undergo cleavage under acidic or reductive conditions.
Steric Effects :
-
The 4-ethyl group impedes cleavage kinetics compared to less bulky ethers.
Oxidation of the Cyclohexyl Group
| Reagent/Conditions | Product(s) | Yield | Reference |
|---|---|---|---|
| KMnO₄ (acidic, heat) | 3-(4-Ethylcyclohexanoyloxy)phenol |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Ethylcyclohexyloxy vs. Alkyl Groups
The substituent’s structure significantly impacts phenol properties. For example:
- 4-Ethylphenol (CAS 123-07-9) has a simple ethyl group at the 4-position of the benzene ring. Its lower molecular weight (122.16 g/mol) and simpler structure result in higher volatility and acidity (pKa ~10) compared to 3-(4-Ethylcyclohexyloxy)phenol, which likely has reduced acidity due to electron-donating alkoxy groups .
- 4-(trans-4-Heptylcyclohexyl)-phenol (CAS 90525-37-4) features a longer heptyl chain on the cyclohexane ring. This increases lipophilicity and melting point, making it suitable for industrial applications like liquid crystal precursors. The ethylcyclohexyloxy group in the target compound may offer a balance between hydrophobicity and steric bulk for specialized uses .
Table 1: Substituent and Property Comparison
Positional Isomerism and Reactivity
The position of substituents alters electronic and steric effects:
- 3-Ethoxy-4-methylphenol (CAS 676224-74-1) has substituents at the 3- and 4-positions, which may enhance steric hindrance and reduce nucleophilic aromatic substitution reactivity compared to monosubstituted analogs like this compound .
- Nonylphenol (CAS 25154-52-3), a branched alkylphenol, demonstrates that substituent position (para vs. meta) affects endocrine-disrupting activity. The ethylcyclohexyloxy group’s bulk may similarly modulate bioactivity .
Q & A
Q. What are the optimal synthetic routes for 3-(4-Ethylcyclohexyloxy)phenol with high purity?
Methodological Answer:
- The compound can be synthesized via nucleophilic substitution between 4-ethylcyclohexanol derivatives and 3-hydroxyphenol. Key reagents include NaBH(OAc)₃ for reductive amination (if intermediates require it) and CuCl as a catalyst in Grignard reactions for alkylation steps .
- Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization in ethanol to achieve >98% purity. Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- X-ray crystallography : Resolve the cyclohexyl ring conformation (axial vs. equatorial substituents) and confirm stereochemistry. For example, Acta Crystallographica studies report unit cell parameters (e.g., a = 14.5 Å, b = 15.9 Å for similar compounds) .
- NMR : Key signals include δ 6.7–7.2 ppm (aromatic protons) and δ 1.0–1.5 ppm (ethyl and cyclohexyl CH₂/CH₃ groups). Use ¹³C NMR to distinguish ether linkages (C-O at ~70 ppm) .
Q. How can solubility challenges of this compound in aqueous media be addressed for pharmacological assays?
Methodological Answer:
- Use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility. For example, related phenolic compounds show improved bioavailability via micellar encapsulation .
Advanced Research Questions
Q. Why do studies report conflicting stereochemical outcomes in the cyclohexyl ring of this compound derivatives?
Q. How can discrepancies in reported thermal stability data for this compound be resolved?
Methodological Answer:
- Perform differential scanning calorimetry (DSC) under inert atmospheres (N₂ or Ar) to avoid oxidation. Compare results with NIST reference data for similar cyclohexylphenols (e.g., decomposition onset at ~250°C) .
- Ensure sample purity via HPLC (C18 column, acetonitrile/water mobile phase) to eliminate impurities affecting stability .
Q. What computational strategies validate the interaction of this compound with biological targets?
Methodological Answer:
- Use molecular docking (AutoDock Vina) with protein structures (e.g., COX-2 or estrogen receptors) to assess binding affinity. Parameterize force fields with ESP-derived charges from quantum calculations (e.g., B3LYP/6-31G*) .
- Validate with MD simulations (AMBER or GROMACS) to analyze ligand-receptor stability over 100 ns trajectories .
Data Contradiction Analysis
Q. How should researchers address inconsistent yields in the synthesis of this compound?
Methodological Answer:
- Variable yields (40–75%) often stem from moisture-sensitive intermediates. Strict anhydrous conditions (e.g., flame-dried glassware, molecular sieves) and inert atmospheres (Ar) improve reproducibility .
- Optimize stoichiometry: A 1.2:1 molar ratio of 4-ethylcyclohexyl bromide to 3-hydroxyphenol minimizes side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
